![molecular formula C15H8ClN3OS B1487473 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1209767-73-6](/img/structure/B1487473.png)

6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Übersicht

Beschreibung

The compound “6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a chlorophenyl group (a benzene ring with a chlorine atom), and a pyridine ring (a six-membered ring with one nitrogen atom). These groups are common in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to exhibit the typical aromaticity of the thiazole and pyridine rings, and the electronegativity of the chlorine atom could introduce interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the chlorine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile, thiazole, and pyridine groups could impact its solubility properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

- Abdel-Monem et al. (2010) discussed the synthesis of polyheterocyclic systems containing a 1,2,4-triazine moiety, which demonstrated antimicrobial activity. This study used a key intermediate similar in structure to the requested compound for the synthesis of new nitrogen heterocycles, highlighting its potential in developing antimicrobial agents Abdel-Monem, 2010.

Structural and Optical Characteristics

- Zedan, El-Taweel, and El-Menyawy (2020) reported on the synthesis of two pyridine derivatives closely related to the requested compound, detailing their structural, thermal, optical, and diode characteristics. The study provides insight into the materials' potential for electronic and photosensitive applications Zedan, El-Taweel, & El-Menyawy, 2020.

Application in Antibiotic Synthesis

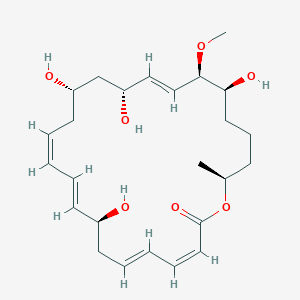

- Okumura et al. (1998) explored the synthesis of a macrocyclic antibiotic, GE 2270 A, by converting 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a complex ring system. This research highlights the compound's utility in synthesizing antibiotics with a central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton Okumura et al., 1998.

Antifungal Activity

- Ibrahim et al. (2008) synthesized novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety, starting from a compound structurally similar to the requested chemical. These compounds were screened for antifungal activity, indicating their potential in developing new antifungal agents Ibrahim et al., 2008.

Anticancer and Antimicrobial Agents

- Katariya, Vennapu, and Shah (2021) conducted a study on novel compounds with a core structure similar to the requested chemical, incorporating oxazole, pyrazoline, and pyridine moieties. These compounds were evaluated for their anticancer activity against a panel of 60 cancer cell lines and demonstrated significant antibacterial and antifungal activities. Molecular docking studies were also performed to assess their potential utility in overcoming microbial resistance Katariya, Vennapu, & Shah, 2021.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, are known to interact with various biological systems .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to influence various biochemical pathways .

Result of Action

The derivative 6 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide has shown significant activity with a median effective dose of 24.38 mg/kg in the electroshock seizure test and 88.23 mg/kg in the chemo-shock seizure test . This suggests that the compound may have potential anticonvulsant properties.

Eigenschaften

IUPAC Name |

6-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS/c16-11-4-1-9(2-5-11)15-18-8-13(21-15)12-6-3-10(7-17)14(20)19-12/h1-6,8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQXNFPLFHBPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(C(=O)N3)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)

![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)